molecular formula C16H24N2O2 B1444194 N-BOC 4-piperidinoaniline CAS No. 1082022-31-8

N-BOC 4-piperidinoaniline

Cat. No. B1444194
CAS RN: 1082022-31-8
M. Wt: 276.37 g/mol
InChI Key: DAIQMNDLTPMGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BOC 4-piperidinoaniline is an organic compound that belongs to the class of piperidines. It has a molecular weight of 276.38 . The IUPAC name of this compound is tert-butyl 4-(1-piperidinyl)phenylcarbamate .


Molecular Structure Analysis

The molecular formula of N-BOC 4-piperidinoaniline is C16H24N2O2 . The InChI code for this compound is 1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) .


Physical And Chemical Properties Analysis

N-BOC 4-piperidinoaniline is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Fentanyl Analogues

N-BOC 4-piperidinoaniline: is a key intermediate in the synthesis of potent opioids like fentanyl. The compound is used to introduce the piperidinoaniline moiety into the fentanyl structure, which is crucial for its pharmacological activity . This process involves several steps, including reductive amination and acylation, to produce fentanyl and its analogues.

Pharmacological Research

The piperidine ring present in N-BOC 4-piperidinoaniline is a common feature in many pharmaceuticals. It can be used to study the pharmacokinetics and pharmacodynamics of piperidine-based drugs, helping to understand how these compounds interact with biological systems .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIQMNDLTPMGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC 4-piperidinoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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